molecular formula C22H21N3O B12901448 N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide CAS No. 820961-74-8

N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide

Cat. No.: B12901448
CAS No.: 820961-74-8
M. Wt: 343.4 g/mol
InChI Key: NVVQQBAOOOCQIE-UHFFFAOYSA-N
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Description

N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide is a synthetic organic compound characterized by a pyrimidine ring substituted with phenyl groups at positions 4 and 6, and a cyclopentanecarboxamide moiety at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between benzaldehyde derivatives and urea or thiourea under acidic conditions.

    Substitution with Phenyl Groups: The phenyl groups are introduced via a Friedel-Crafts alkylation reaction, using phenyl halides and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Cyclopentanecarboxamide Moiety: The final step involves the reaction of the pyrimidine derivative with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the pyrimidine core, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) and alkyl halides in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell cycle regulation and apoptosis . This inhibition can lead to the arrest of cancer cell growth and induction of programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclopentanecarboxamide group, which may confer distinct biological activities and pharmacokinetic properties compared to other pyrimidine derivatives.

Properties

CAS No.

820961-74-8

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C22H21N3O/c26-21(18-13-7-8-14-18)25-22-23-19(16-9-3-1-4-10-16)15-20(24-22)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2,(H,23,24,25,26)

InChI Key

NVVQQBAOOOCQIE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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